4-(2-Methylphenyl)-L-phenylalanine

Vue d'ensemble

Description

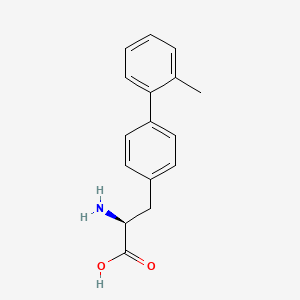

4-(2-Methylphenyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phenylalanine backbone with a 2-methylphenyl group attached to the para position

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-phenylalanine. The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where L-phenylalanine is treated with 2-methylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization or chromatography.

Types of Reactions:

Oxidation: The amino group in this compound can be oxidized to form the corresponding amine oxide.

Reduction: The carboxyl group can be reduced to an alcohol under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for halogenation.

Major Products Formed:

Amine Oxide: Formed from the oxidation of the amino group.

Alcohol: Resulting from the reduction of the carboxyl group.

Nitro Compound: Produced from the nitration of the aromatic ring.

Applications De Recherche Scientifique

4-(2-Methylphenyl)-L-phenylalanine has found applications in various scientific research areas:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.

Industry: Employed in the development of new materials and pharmaceuticals.

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Interaction: It can interact with cellular receptors, influencing signal transduction pathways.

Pathway Modulation: It may modulate metabolic pathways, affecting the synthesis or breakdown of various biomolecules.

Comparaison Avec Des Composés Similaires

4-(2-Methylphenyl)-L-phenylalanine is compared with other similar compounds to highlight its uniqueness:

L-Phenylalanine: The parent compound without the 2-methylphenyl group.

4-Methylphenylalanine: Similar structure but with the methyl group at a different position on the phenyl ring.

2-Methylphenylalanine: Another positional isomer with the methyl group on the ortho position.

These compounds differ in their chemical properties and biological activities, making this compound distinct in its applications and effects.

Activité Biologique

4-(2-Methylphenyl)-L-phenylalanine, often referred to as Fmoc-4-(2-methylphenyl)-L-phenylalanine, is a derivative of the essential amino acid phenylalanine. This compound has garnered attention in biochemical and pharmaceutical research due to its unique structural characteristics and biological activities. The presence of a methyl group at the 2-position of the phenyl ring significantly influences its interactions with biological molecules, making it a subject of interest in various studies.

Structural Characteristics

The structural configuration of this compound includes:

- Fmoc Group : A protecting group that prevents premature reactions during peptide synthesis.

- Methyl Substitution : The 2-methyl group enhances hydrophobicity and influences solubility and self-assembly properties.

This compound is commonly used in solid-phase peptide synthesis, where its unique structure allows for the formation of complex peptides and proteins.

Biological Activity

This compound exhibits significant biological activity, primarily due to its ability to interact with various biological targets. Key areas of its biological activity include:

1. Antiproliferative Effects

Research indicates that derivatives of phenylalanine can exhibit antiproliferative effects on cancer cells. For instance, compounds structurally similar to this compound have demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often act by inhibiting tubulin polymerization, which is crucial for cell division.

| Compound Name | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 9q | MCF-7 | 10–33 | Tubulin inhibition |

| Compound CA-4 | MCF-7 | 3.9 | Antimitotic action |

2. Insulin Signaling Interference

Studies have shown that phenylalanine-rich diets can impair insulin signaling pathways, potentially leading to metabolic disorders such as Type 2 diabetes (T2D). In experiments with mice fed a phenylalanine-rich diet, significant reductions in insulin sensitivity were observed. This suggests that elevated levels of phenylalanine may inhibit glucose uptake and contribute to insulin resistance.

3. Self-Assembly Properties

The ability of this compound to form hydrogen bonds facilitates its self-assembly into nanostructured materials that mimic natural biological systems. This property is particularly useful in developing drug delivery systems and biomimetic materials.

Case Studies

Several studies have investigated the biological implications of compounds related to this compound:

- Antiproliferative Activity : A study demonstrated that certain derivatives inhibited cell proliferation in MCF-7 cells by targeting tubulin dynamics, highlighting the potential for these compounds in cancer therapy .

- Phenylalanine's Role in Metabolism : Research on mice indicated that increased dietary phenylalanine led to impaired insulin signaling, suggesting a direct link between amino acid metabolism and metabolic diseases .

- Nanostructured Material Development : Investigations into the self-assembly behavior of Fmoc-protected amino acids have opened avenues for creating biomimetic materials for drug delivery applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(2-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-4-2-3-5-14(11)13-8-6-12(7-9-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGOGZMACBMWOF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.